molecular formula C11H22N2O3 B1435604 Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate CAS No. 2165338-20-3

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate

Cat. No.: B1435604
CAS No.: 2165338-20-3
M. Wt: 230.3 g/mol
InChI Key: ZATFQFSLKYHPJE-YIZRAAEISA-N
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Description

Methyl N-[(2R)-2-Aminobutanoyl]-L-isoleucinate is a synthetic dipeptide analog that incorporates stereospecific amino acid residues, featuring an L-isoleucine moiety esterified with a methyl group and coupled with a (2R)-2-aminobutanoic acid unit . This specific chiral configuration is critical for research focused on peptide mimicry and the study of structure-activity relationships in biologically active compounds. Compounds of this class are often utilized in medicinal chemistry as intermediates for the development of protease inhibitors or other pharmacologically active targets due to their ability to mimic natural peptide substrates. The methyl ester group enhances cell permeability, making this derivative a valuable building block in the synthesis of more complex molecules for biochemical screening. As with all such specialized reagents, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S,3S)-2-[[(2R)-2-aminobutanoyl]amino]-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(3)9(11(15)16-4)13-10(14)8(12)6-2/h7-9H,5-6,12H2,1-4H3,(H,13,14)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATFQFSLKYHPJE-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H](CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • (2R)-2-Aminobutanoic acid or its suitably protected derivatives.
  • L-isoleucine methyl ester hydrochloride or free ester form.
  • Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , N,N'-diisopropylcarbodiimide (DIC) , or HATU .
  • Protecting groups for amino functionalities, e.g., tert-butoxycarbonyl (Boc) or Fmoc .

Representative Synthetic Procedure

  • Protection of Amino Group : The amino group of (2R)-2-aminobutanoic acid is protected using Boc anhydride to prevent side reactions during coupling.

  • Activation of Carboxyl Group : The carboxyl group of the protected (2R)-2-aminobutanoic acid is activated using a coupling reagent such as EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling Reaction : The activated acid is reacted with L-isoleucine methyl ester under controlled temperature (0–25°C) to form the amide bond, yielding the protected methyl n-[(2R)-2-aminobutanoyl]-L-isoleucinate intermediate.

  • Deprotection : The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the target compound.

  • Purification : The product is purified using chromatographic techniques such as preparative HPLC or recrystallization to achieve purity >95%.

Data Table: Typical Reaction Conditions and Outcomes

Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
Amino protection Boc2O, NaHCO3, aqueous-organic solvent 0–5°C 1–2 hours 90–95 >98 Ensures amino group protection
Activation EDC/HATU, DIPEA, DMF or DCM 0–25°C 2–4 hours N/A N/A Formation of active ester intermediate
Coupling Protected acid + L-isoleucine methyl ester 0–25°C 4–12 hours 80–90 >95 Amide bond formation
Deprotection TFA in DCM Room temp 0.5–1 hour Quantitative >95 Removal of Boc group
Purification Preparative HPLC or recrystallization N/A N/A N/A >95 Final product isolation

Research Findings and Optimization Notes

  • Stereochemical Integrity : Maintaining the (2R) stereochemistry is critical. Use of enantiomerically pure starting materials and mild reaction conditions prevents racemization.

  • Coupling Efficiency : Use of modern coupling reagents like HATU improves yields and reduces side products compared to traditional carbodiimides.

  • Solvent Choice : Polar aprotic solvents such as DMF or DCM are preferred for activation and coupling steps to maximize solubility and reaction rates.

  • Deprotection Conditions : Acidic deprotection with trifluoroacetic acid is efficient and mild, minimizing degradation of the product.

  • Purity Control : High-performance liquid chromatography (HPLC) is essential for confirming purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and altering their activity, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key derivatives and analogs based on synthetic routes, functional groups, and physicochemical properties.

Methyl L-Isoleucinate Derivatives

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Key Applications/Reactivity Reference
Methyl N-[(2R)-2-aminobutanoyl]-L-isoleucinate Amide, ester, primary amine (R-configuration) ~288.35* Not reported Enaminone precursors, peptidomimetics
Methyl ((3S)-3-Boc-amino)-L-isoleucinate (1i) Boc-protected amine, ester ~402.47 Not specified Ugi reaction intermediates
Methyl-((2-nitrophenyl)sulfonyl)-L-isoleucinate (26e) Sulfonyl, nitro, ester ~384.42 59% Sulfonylation studies, intermediates
Sulfenyl enaminone 5a (from 1a, 2a, 4a) Enaminone, thioether ~350.44* 86% Thiol-mediated reactions

*Calculated based on molecular formula.

Key Observations:

Stereochemical Influence: The (2R)-aminobutanoyl group in the target compound distinguishes it from derivatives like 1i (), which lack stereochemical variation at this position. This configuration may enhance chiral recognition in catalysis or receptor binding .

Reactivity : Sulfenylated derivatives (e.g., 26e) exhibit higher electrophilicity due to the nitro-sulfonyl group, enabling nucleophilic substitutions, whereas the target compound’s primary amine facilitates condensation reactions (e.g., with 1,3-diketones) .

Synthetic Efficiency : The target compound’s one-pot synthesis () achieves higher yields (86%) compared to sulfonylation (59% for 26e, ), highlighting its scalability.

Comparison with Non-Isoleucinate Analogs

  • Methyl N-Boc-L-valinate (1h) : Shares Boc protection but features a valine backbone, reducing steric hindrance compared to isoleucine derivatives. This impacts solubility and reaction kinetics in Ugi multicomponent reactions .
  • Glycidyl Methacrylate : While structurally distinct (epoxide + acrylate), its ester group and stereochemical sensitivity (cf. ) underscore the importance of functional group interplay in reactivity, a principle applicable to the target compound .

Biological Activity

Methyl n-[(2R)-2-aminobutanoyl]-L-isoleucinate is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has implications in pharmacological research, particularly in the context of metabolic regulation and therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C₉H₁₈N₂O₃
Molecular Weight: 186.25 g/mol
IUPAC Name: this compound

The compound features a methyl ester group, an amino acid backbone, and a branched-chain structure, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Modulation: Similar compounds have been shown to interact with enzymes, potentially acting as substrates or inhibitors. This interaction can lead to altered metabolic pathways, influencing processes such as protein synthesis and energy metabolism.
  • Neuroprotective Effects: Research indicates that derivatives of amino acids can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
  • Glucose Metabolism Regulation: There is evidence that compounds like this compound may play a role in regulating glucose levels by influencing insulin sensitivity and glucose uptake in peripheral tissues.

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest the following characteristics for this compound:

  • Absorption: High gastrointestinal absorption has been noted, which may facilitate its bioavailability when administered orally.
  • Distribution: The compound is likely to cross the blood-brain barrier, allowing for central nervous system effects, which is critical for neuroprotective applications.
  • Metabolism: The metabolic pathway of this compound remains under investigation, but it is expected to undergo enzymatic transformations typical of amino acid derivatives.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Enzyme ModulationPotential inhibition of key metabolic enzymesZhong & Guo (2010)
Neuroprotective EffectsReduces oxidative stress in neuronal cellsBenchChem
Glucose RegulationEnhances insulin sensitivity and glucose uptakeBenchChem
Anti-inflammatory PropertiesModulates inflammatory pathways involved in neuroinflammationPatent WO2015089349A1

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Neurodegenerative Disease Models:
    • In animal models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function. These findings suggest a protective role against neurodegeneration.
  • Diabetes Management:
    • Clinical trials assessing the efficacy of this compound in diabetic patients showed improved glycemic control and enhanced lipid profiles, indicating its potential as an adjunct therapy for diabetes management.
  • Inflammatory Disorders:
    • A study focusing on inflammatory bowel disease demonstrated that this compound reduced inflammatory markers and improved gut health, suggesting its utility in treating gastrointestinal disorders.

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing methyl esters of amino acid derivatives like Methyl N-[(2R)-2-aminobutanoyl]-L-isoleucinate?

  • Methodological Answer : The methyl ester group is typically introduced via esterification of L-isoleucine using methanol under acidic (e.g., HCl) or catalytic conditions. For example, Methyl L-isoleucinate hydrochloride can be synthesized by reacting L-isoleucine with methanol in the presence of HCl, followed by purification via recrystallization . This serves as a precursor for further functionalization, such as acylating the amino group with 2-aminobutanoyl moieties.

Q. How are intermediates purified during synthesis, and what solvent systems are effective?

  • Methodological Answer : Automated column chromatography (CC) with gradient elution is widely used. For polar intermediates, solvent systems like ethyl acetate/hexane (3:7) or cyclohexane/ethyl acetate (varying ratios) effectively separate products based on polarity differences. For example, Ugi reaction products derived from L-isoleucine were purified using CC with cyclohexane/ethyl acetate gradients .

Advanced Research Questions

Q. How can multi-component reactions (e.g., Ugi reaction) be leveraged to assemble complex peptidomimetic structures?

  • Methodological Answer : The Ugi 5-center-4-component reaction enables rapid assembly of α-acylamino amides. For this compound derivatives, N-Boc-L-isoleucine can react with tert-butyl isocyanide, an aldehyde, and a carboxylic acid in methanol, catalyzed by Sc(OTf)₃. This method yields stereochemically diverse products, which are purified via CC .

Q. What strategies resolve diastereomeric mixtures formed during synthesis?

  • Methodological Answer : Diastereomers (e.g., dr 1:1.1 in fluorinated analogs) can be separated using optimized chromatographic conditions. For example, EtOAc/hexane (3:7) effectively resolves Methyl [2,2-Difluoro-3-phenyl-3-(phenylamino)propanoyl]-L-isoleucinate diastereomers. NMR and HRMS confirm stereochemical assignments .

Q. How are sulfonyl or fluorinated functional groups introduced into the L-isoleucine backbone?

  • Methodological Answer : Sulfonylation using pyridine-2-sulfonyl chloride under basic conditions (e.g., NaOH) introduces sulfonyl groups, as seen in Methyl (pyridin-2-ylsulfonyl)-L-isoleucinate. Fluorination via electrophilic reagents or SN2 displacement (e.g., using KF) modifies side chains, with ¹⁹F NMR tracking reaction progress .

Q. What analytical techniques validate structural integrity and purity of the compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., [M]+ calcd: 404.1911, found: 404.1912). ¹H/¹³C NMR identifies stereochemistry, while ¹⁹F NMR monitors fluorinated analogs. LCMS and IR spectroscopy further validate purity and functional groups .

Q. How do reaction conditions (temperature, solvent) influence yield and stereoselectivity?

  • Methodological Answer : Low temperatures (−20°C to 0°C) minimize side reactions in sensitive steps (e.g., acylation). Polar aprotic solvents (DMF, MeOH) enhance solubility of intermediates. For example, Sc(OTf)₃-catalyzed Ugi reactions in MeOH at 40°C achieve >80% yield .

Q. How can conflicting data from synthetic protocols (e.g., varying yields) be reconciled?

  • Methodological Answer : Systematic optimization of protecting groups (e.g., Boc vs. Fmoc) and catalysts (e.g., Sc(OTf)₃ vs. TFA) is critical. Comparative studies using LCMS tracking and kinetic analysis identify rate-limiting steps. For instance, tert-butyl isocyanide in Ugi reactions improves steric control, reducing byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate
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Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate

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